molecular formula C7H4N4O3 B1436877 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one CAS No. 2140305-32-2

6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B1436877
CAS No.: 2140305-32-2
M. Wt: 192.13 g/mol
InChI Key: IHNPSZKFGZXAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one is a high-purity chemical intermediate based on the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This fused bicyclic heterocycle is recognized as a versatile pharmacophore due to its structural similarity to biologically important purines and quinazolines, allowing it to interact with a wide array of biological targets . Researchers value this core structure for its demonstrated potential in developing novel therapeutic agents, particularly in oncology . Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of critical cancer targets, including various tyrosine kinases, dihydrofolate reductase (DHFR), the mammalian target of rapamycin (mTOR), and cyclin-dependent kinases (CDKs) . Notable examples of approved drugs and advanced candidates featuring this scaffold include Palbociclib (a CDK4/6 inhibitor for breast cancer), Vistusertib (an mTOR inhibitor), and Dilmapimod (a p38 MAPK inhibitor) . The nitro substituent on this specific derivative is a versatile functional handle for further synthetic modification, enabling medicinal chemists to explore structure-activity relationships and optimize properties like potency and selectivity . Recent green synthesis methodologies have highlighted the incorporation of nitro-substituted derivatives for creating compounds with enhanced biological activity . Compounds featuring the pyrido[2,3-d]pyrimidine core and nitro groups have shown promising activity in assays against various human cancer cell lines (such as MCF-7, A549, and NCI-H460) and microbial pathogens like Mycobacterium tuberculosis, underscoring their broad research utility . This product is intended for use in pharmaceutical R&D, including lead optimization and the synthesis of more complex bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c12-7-5-1-4(11(13)14)2-8-6(5)9-3-10-7/h1-3H,(H,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNPSZKFGZXAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one typically involves the construction of the pyrido[2,3-d]pyrimidine core followed by nitration at the 6-position or the use of nitro-substituted precursors. The core heterocycle can be assembled via condensation reactions involving pyrimidine and pyridine derivatives or through cyclization of appropriately substituted precursors.

Preparation via Nitromalonaldehyde and Triaminopyrimidine

One well-documented method involves the reaction of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine in a single step. This intermediate can then be converted into this compound through controlled oxidation or cyclization steps.

  • Key steps:
    • Reaction of 2,4,6-triaminopyrimidine (compound 5) with sodium nitromalonaldehyde.
    • Formation of 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (compound 7).
    • Subsequent transformations to obtain the 3H-pyrido[2,3-d]pyrimidin-4-one core with a nitro group at position 6.

This method is advantageous due to its one-step formation of the nitro-substituted pyridopyrimidine core, providing a good yield and functional group tolerance.

Nitration of Preformed Pyrido[2,3-d]pyrimidin-4-one

An alternative approach involves synthesizing the pyrido[2,3-d]pyrimidin-4-one framework first, followed by selective nitration at the 6-position. This typically requires:

  • Preparation of the 3H-pyrido[2,3-d]pyrimidin-4-one core through condensation of nicotinic acid derivatives and aminopyrimidine compounds.
  • Controlled nitration using nitrating agents such as nitric acid or mixed acid under carefully regulated temperature to avoid over-nitration or decomposition.

This method is less commonly reported due to challenges in regioselectivity and potential side reactions but remains a viable route when nitro precursors are unavailable.

Reductive Condensation and Alkylation Routes

Another method involves reductive condensation of substituted pyrido[2,3-d]pyrimidine-2,4-diamines with aromatic amines in the presence of Raney nickel catalyst in acetic acid. Subsequent methylation at the nitrogen position is achieved via reductive alkylation using formaldehyde and sodium cyanoborohydride.

  • This method is useful for preparing functionalized derivatives but can be adapted for nitro-substituted compounds by starting with appropriately substituted diamines or by nitration post-condensation.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Yield (%) Notes
Reaction of triaminopyrimidine with sodium nitromalonaldehyde 2,4,6-Triaminopyrimidine, sodium nitromalonaldehyde Moderate to High One-step formation of nitro-substituted core
Nitration of preformed pyrido[2,3-d]pyrimidin-4-one Preformed core, nitrating agents (HNO3, mixed acid) Variable Requires careful control for regioselectivity
Two-step via N-acyl nicotinic acids and pyridooxazinones Acyl chlorides, nicotinic acid, acetic anhydride 60-75 Multi-step, allows substitution diversity
Reductive condensation and alkylation Pyrido[2,3-d]pyrimidine diamines, aromatic amines, Raney Ni Moderate Adaptable for functionalized derivatives

Research Findings and Considerations

  • Yields and Purity: Most methods report yields ranging from 60% to 75%, with purity confirmed by melting points, IR, and NMR spectroscopy.
  • Reaction Conditions: Temperature control is critical, especially during acylation and nitration steps to prevent decomposition or side reactions.
  • Reactivity of Intermediates: Pyridooxazinones are highly reactive intermediates and should be used immediately after preparation to avoid degradation.
  • Catalysts and Reagents: Raney nickel is commonly used for reductive steps, while sodium cyanoborohydride is effective for reductive alkylation.
  • Structural Confirmation: Characterization by IR (noting C=O and aromatic C-H stretches), 1H NMR, and melting point determinations are standard to confirm the identity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridopyrimidines, and other functionalized compounds that retain the core pyridopyrimidine structure.

Scientific Research Applications

Medicinal Chemistry

6-Nitro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their biological activities. These compounds exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Certain derivatives have shown promising results as anticancer agents. For instance, modifications in the structure can enhance their efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties : Studies have indicated that 6-nitro derivatives possess significant antimicrobial activity against various bacterial strains. The presence of electron-donating groups in their structure has been linked to increased antibacterial efficacy .
  • Anti-inflammatory Effects : Some compounds within this class have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. Research indicates that these compounds can inhibit key inflammatory mediators and pathways .

Pharmacological Applications

The pharmacological profile of this compound includes:

  • Dihydrofolate Reductase Inhibition : This compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. This inhibition is particularly relevant in the context of antiparasitic therapies and cancer treatments .
  • Somatostatin Receptor Agonism : Novel derivatives have been identified as biased agonists for somatostatin receptor subtype 2 (sst2), showing potential in managing conditions like acromegaly through the modulation of growth hormone secretion .

Structure-Activity Relationship (SAR)

A comprehensive understanding of the structure-activity relationship is crucial for optimizing the therapeutic potential of 6-nitro derivatives. Key findings include:

  • Substituent Effects : The nature and position of substituents on the pyridopyrimidine core significantly influence biological activity. For example, compounds with methoxy or chloro substitutions exhibit enhanced antimicrobial and anticancer properties compared to their unsubstituted counterparts .
  • Hydrazinyl Derivatives : Compounds incorporating hydrazinyl groups have shown improved activity against microbial strains. The introduction of electron-donating groups at specific positions increases both antibacterial and antifungal efficacy .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFindings
Rashidi et al. (2020)Developed new derivatives with enhanced anticancer activity against various cell lines; demonstrated significant cytotoxic effects on HeLa cells .
Ahmed et al. (2022)Investigated the anti-inflammatory effects of several derivatives, showing promising results in reducing edema in animal models .
PubMed Study (2020)Identified novel sst2 agonists that effectively suppress growth hormone secretion in vivo, indicating potential for treating endocrine disorders .

Mechanism of Action

The mechanism of action of 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The following compounds share the pyrido[2,3-d]pyrimidin-4-one backbone but differ in substituents and biological activity:

Compound Name Substituent(s) Key Properties/Activities Reference
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one Br at position 6 Similar scaffold; bromine enhances halogen bonding potential. Used in cross-coupling reactions .
6-Aminopyrido[2,3-d]pyrimidin-7-ones NH₂ at position 6 Improved solubility due to the amino group; studied as intermediates for antitumor agents .
2-Thioxo-pyrido[2,3-d]pyrimidin-4-one S instead of O at C2 Thione derivatives show enhanced binding to kinases (e.g., CK2 inhibition) .
6-Fluoropyrido[3,4-d]pyrimidin-4-ol F at position 6, OH at C4 Fluorine increases metabolic stability; hydroxyl group enables hydrogen bonding .
Key Observations :
  • Electron-Withdrawing Groups (NO₂, Br, F): The nitro group in 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one likely confers greater electrophilicity than bromine or fluorine, favoring nucleophilic aromatic substitution. However, fluorine’s small size and high electronegativity improve bioavailability .
  • Amino vs. Nitro: Replacing the nitro group with an amino group (as in 6-aminopyrido[2,3-d]pyrimidin-7-ones) increases solubility but reduces electrophilicity, altering target selectivity .

Thieno-Pyrimidinone Derivatives

Compounds like 3H,4H-thieno[2,3-d]pyrimidin-4-ones () replace the pyridine ring with a thiophene, altering electronic properties and bioactivity:

  • Sulfur vs. Nitrogen: The thieno analog’s sulfur atom enhances π-π stacking interactions and redox activity, making it potent TRPA1 inhibitors .
  • Biological Potency: Thieno derivatives often exhibit higher potency in enzyme inhibition compared to pyrido-pyrimidinones due to improved hydrophobic interactions .

Tricyclic and Functionalized Derivatives

  • Tricyclic Thieno[2,3-d]pyrimidines (): These compounds, bearing additional fused rings (e.g., cycloalkyl groups), show 1.5-fold higher melanin synthesis inhibition than 8-MOP, attributed to extended planar structures .
  • Chloro-Derivatives (): Chlorination at position 2 (e.g., 2-chlorophenyl-3H-quinazolin-4-one) increases reactivity for further functionalization but may reduce metabolic stability .

Biological Activity

6-Nitro-3H-pyrido[2,3-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound is characterized by a pyrido[2,3-d]pyrimidine core with a nitro group at the 6-position. This structural feature is crucial for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial potential of various derivatives of this compound against Mycobacterium tuberculosis and other bacterial strains.

Table 1: Antibacterial Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/ml)Selectivity Index
2lMycobacterium tuberculosis H37Rv1.95>250
-Mycobacterium aurum>125-
-Escherichia coli>125-
-Staphylococcus aureus>125-

The compound exhibited significant activity against M. tuberculosis , with a minimum inhibitory concentration (MIC) of 1.95 µg/ml, while showing no activity against other tested bacteria such as M. aurum , E. coli , and S. aureus . Notably, the derivatives demonstrated low cytotoxicity in eukaryotic cell lines up to concentrations of 500 µg/ml.

Anticancer Activity

The anticancer properties of this compound have also been extensively studied. Various derivatives have shown promising results against different cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a study by Elzahabi et al., substituted pyrido[2,3-d]pyrimidines were synthesized and tested for their ability to inhibit the growth of five cancer cell lines. The results indicated significant inhibitory effects on kinases such as TKs, PI3K, and CDK4/6 .

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound APC-3 (Prostate)1.54
Compound BA-549 (Lung)3.36
Compound CHeLaVaries

The most potent compounds demonstrated IC50 values as low as 1.54 µM against prostate cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases and dihydropteroate synthase (DHPS).

Table 3: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
Human Carbonic Anhydrase I7e6.79
Human Carbonic Anhydrase II5g7.22
Dihydropteroate Synthase2N/A

The derivatives showed significant inhibition against human carbonic anhydrases with IC50 values indicating potent activity .

The mechanism through which these compounds exert their biological effects often involves interaction with specific receptors or enzymes critical to cellular processes. For instance, the anticancer activity is linked to the induction of apoptosis and cell cycle arrest in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.